molecular formula C8H8F2O B1279243 2,2-Difluoro-2-phenylethanol CAS No. 129973-51-9

2,2-Difluoro-2-phenylethanol

Cat. No. B1279243
M. Wt: 158.14 g/mol
InChI Key: XKGODUKBPIRBOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their unique properties and potential applications. While the provided papers do not specifically address the synthesis of 2,2-Difluoro-2-phenylethanol, they do mention the synthesis of other fluorinated compounds. For example, the oxidative polymerization of 2,6-difluorophenol using the Fe-salen complex and hydrogen peroxide as catalyst and oxidizing agent, respectively, indicates a method for creating fluorinated polymers . Similarly, the synthesis of mixed phenylene-thiophene oligomers with terminal n-perfluorooctyl groups suggests a pathway for introducing fluorine atoms into aromatic compounds .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial in determining their properties and applications. The papers discuss the crystal structures of trifluoromethyl substituted 2,5-diphenyl-1,3,4-oxadiazoles, which are influenced by the electronic properties of the fluorine atoms, leading to specific intra- and intermolecular interactions . These findings can be extrapolated to understand how the difluoro groups in 2,2-Difluoro-2-phenylethanol might affect its molecular conformation and interactions.

Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can be complex due to the high electronegativity and reactivity of fluorine. Although the provided papers do not detail reactions specific to 2,2-Difluoro-2-phenylethanol, they do provide insights into the reactivity of fluorinated aromatic compounds. For instance, the oxidative polymerization process mentioned in paper could be relevant to understanding how difluoro groups might react under oxidative conditions.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of fluorine atoms. The papers describe various properties of fluorinated aromatic compounds, such as solubility parameters, thermal stability, and carrier mobilities in semiconductors . These properties are influenced by the molecular structure and the presence of fluorine atoms, which can be used to infer the potential properties of 2,2-Difluoro-2-phenylethanol.

Scientific Research Applications

Biotechnological Production

2-Phenylethanol (2-PE) is a crucial aromatic alcohol with a rose-like fragrance. It has found extensive applications in cosmetic, perfume, and food industries. The biotechnological production of 2-PE is gaining attention due to environmental friendliness and the natural status of the products. Advances in microbial transformation processes, particularly through the Ehrlich pathway, have been significant. This method involves the production of 2-PE from L-phenylalanine and has seen considerable progress in improving production strategies and in situ product removal techniques (Hua & Xu, 2011).

Extraction Techniques

The extraction of 2-phenylethanol has been explored using functionalized ionic liquids, which offers a novel method for its isolation. Factors like initial concentration, temperature, and phase ratio significantly impact the efficiency of the extraction process. This research provides a new perspective on the extraction of 2-PEA, a variant of 2-PE (Zou, 2014).

Solid-State Fermentation

Solid-state fermentation (SSF) of sugarcane bagasse, supplemented with L-phenylalanine, has been investigated as a sustainable alternative for producing 2-PE and its acetate. This method using Kluyveromyces marxianus shows potential in valorizing agro-industrial residues and improving production yield (Martinez et al., 2018).

Genetic Engineering for Enhanced Production

Metabolic engineering strategies have been employed in microorganisms like yeasts and Escherichia coli to increase the bioproduction of 2-PE. This includes techniques to alleviate feedback inhibition, improve precursor transport, enhance enzyme activities, and reduce by-products, thus contributing to a more efficient and sustainable production process (Wang et al., 2019).

Photocatalytic Treatment in Wastewater

The identification and photocatalytic degradation of 2-phenylethanol in leather industry wastewater have been studied. This process involves the transformation of 2-phenylethanol into various compounds under UV light irradiation, highlighting its potential in environmental management (Natarajan et al., 2013).

Safety And Hazards

When handling 2,2-Difluoro-2-phenylethanol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,2-difluoro-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGODUKBPIRBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311226
Record name β,β-Difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-phenylethanol

CAS RN

129973-51-9
Record name β,β-Difluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129973-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanol, β,β-difluoro
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirred mixture of 2.2 g of difluoro-2-phenyl acetic acid ethyl ester (W. J. Middleton, E. M. Bingham, J. Org. Chem., 45, 2883-2887 (1980)), and 0.6 g of sodium borohydride in 75 mL of ethanol was kept at room temperature overnight, concentrated to near dryness under reduced pressure carefully acidified with 20 mL of 5% HCl and extracted into 3×50 mL of dichloromethane. The combined extracts were dried over magnesium sulfate and concentrated under reduced pressure. Drying under vacuum gave 1.7 g of product as an oil: 1H NMR (400 MHz, CDCl3) 7.5 (m, 5H), 4.0 (t, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add lithium aluminum hydride (5.18 mL, 5.18 mmol, 1M solution in THF) to a solution of methyl difluorophenylethanoate (0.964 g, 5.18 mmol, prepared by following the procedure described in J. Org. Chem. 1995, 60, 5174-5179) in anhydrous THF (10 mL) at 0° C. Stir the mixture at room temperature for 45 min. Cool to 0° C. and quench with EtOAc and then water. Separate the organic phase and extract twice the aqueous phase with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to provide the desired intermediate (0.8 g, 98%) that was used without any further purification.
Quantity
5.18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of difluoro-phenyl-acetic acid ethyl ester (5.0 g, 25.0 mmol) in ethanol (150 mL) was added sodium borohydride (1.37 g, 36 mmol) at rt. The mixture was stirred for 2.5 h at room temperature. HCl aqueous (1N) was added and the resulting mixture was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and concentrated to obtain the product 2,2-difluoro-2-phenyl-ethanol (3.4 g, 86.1%), which was used to the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Obtained from Intermediate 5 (13.2 g, 66 mmol) by the procedure described in Intermediate 2. The title compound was obtained (6.88 g, 66%) as oil.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-phenylethanol
Reactant of Route 2
2,2-Difluoro-2-phenylethanol
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Reactant of Route 4
2,2-Difluoro-2-phenylethanol
Reactant of Route 5
2,2-Difluoro-2-phenylethanol
Reactant of Route 6
2,2-Difluoro-2-phenylethanol

Citations

For This Compound
10
Citations
J Oldendorf, G Haufe - Journal für praktische Chemie, 2000 - Wiley Online Library
γ‐Fluoro‐α, β‐unsaturated carboxylic esters 7a, 7b and 7d and 4‐fluoro‐4‐phenylbut‐3‐enoic ester (8) are obtained by two alternative pathways from 2‐fluoro aldehydes 5a—d, either …
Number of citations: 28 onlinelibrary.wiley.com
M Prieschl, J García-Lacuna, R Munday, K Leslie… - Green …, 2020 - pubs.rsc.org
The development of a ruthenium-catalyzed continuous flow ester hydrogenation using hydrogen (H2) gas is reported. The reaction was utilized for the reduction of an important …
Number of citations: 18 pubs.rsc.org
M Schlosser, N Brügger, W Schmidt, N Amrhein - Tetrahedron, 2004 - Elsevier
A simple three-step procedure converted the readily accessible (2-bromo-1,1-difluoroethyl)arenes () into α-aryl-α,α-difluoroacetaldehydes (). Subsequent hydrocyanation, hydrolysis, …
Number of citations: 30 www.sciencedirect.com
J García-Lacuna, T Fleiß, R Munday… - … Process Research & …, 2021 - ACS Publications
The development of a continuous-flow sequence for the synthesis of an important drug candidate precursor is reported. Abediterol is a β 2 -adrenoceptor agonist that has undergone …
Number of citations: 5 pubs.acs.org
C Dalton, LJ Diorazio, J Doerfler, OD Engl… - … Process Research & …, 2021 - ACS Publications
The American Chemical Society (ACS) Green Chemistry Institute (GCI) Pharmaceutical Roundtable (PR) was developed in 2005 to encourage the integration of green chemistry and …
Number of citations: 3 pubs.acs.org
S Fustero, AC Cuñat, S Flores, C Báez… - … A European Journal, 2011 - Wiley Online Library
The preparation of novel fluorinated allylamines and their use as key fragments for the stereoselective synthesis of hydroxyethyl secondary amine (HEA)‐type peptidomimetics is …
MA Higgins, LR Marcin, FC Zusi, R Gentles… - Bioorganic & Medicinal …, 2017 - Elsevier
Triazolopyridine ethers with mGlu 2 positive allosteric modulator (PAM) activity are disclosed. The synthesis, in vitro activity, and metabolic stability data for a series of analogs is …
Number of citations: 12 www.sciencedirect.com
M Baumann, TS Moody, M Smyth, S Wharry - Synthesis, 2021 - thieme-connect.com
Continuous flow chemistry is becoming an established technology platform that finds frequent application in industrial chemical manufacture with support and endorsements by the FDA …
Number of citations: 16 www.thieme-connect.com
N Hin, B Duvall, D Ferraris, J Alt… - Journal of medicinal …, 2015 - ACS Publications
A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized as inhibitors of d-amino acid oxidase (DAAO). Many compounds in this series were …
Number of citations: 33 pubs.acs.org
TS Moodyb, S Wharryb - 2021
Number of citations: 0

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